molecular formula C10H11N5O2 B1376009 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1379811-46-7

7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1376009
CAS No.: 1379811-46-7
M. Wt: 233.23 g/mol
InChI Key: WUAAZNOHFHRXJQ-UHFFFAOYSA-N
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Description

7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazole and pyrimidine rings in its structure suggests it may exhibit diverse biological activities.

Biochemical Analysis

Biochemical Properties

7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The compound’s interaction with tubulin, a protein involved in cell division, highlights its potential as an anticancer agent by promoting tubulin polymerization .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key signaling pathways . Additionally, it modulates the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and its interaction with tubulin are key aspects of its molecular mechanism . These interactions result in the disruption of cellular processes, ultimately leading to cell death in cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term studies have shown that it maintains its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, in vitro and in vivo studies have demonstrated its sustained impact on cellular function, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetics and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its biological effects . Its localization and accumulation in target tissues are critical for its therapeutic action, and studies have shown that it preferentially accumulates in cancerous tissues .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals facilitate its localization to sites such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a suitable triazole precursor, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and efficiency. The use of enaminonitriles and benzohydrazides under microwave conditions has been reported to produce similar triazolopyrimidine compounds with good yields .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Biologically, 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
  • Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Comparison: Compared to these similar compounds, 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which can enhance its solubility and reactivity. This functional group also allows for further derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-7-6(9(16)17)4-12-10-13-8(14-15(7)10)5-2-1-3-5/h4-5H,1-3,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAAZNOHFHRXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C(=C(C=NC3=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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